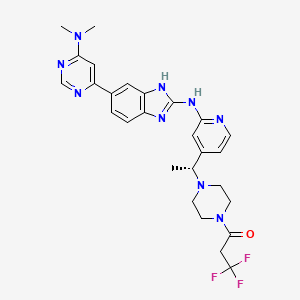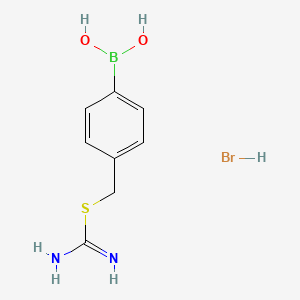
Benzyl-PEG2-amine
Übersicht
Beschreibung
Benzyl-PEG2-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a benzyl protecting group and a free amine . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Synthesis Analysis
The synthesis of amines like Benzyl-PEG2-amine can involve various methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
Benzyl-PEG2-amine has a molecular weight of 195.3 g/mol and a molecular formula of C11H17NO2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Chemical Reactions Analysis
Amines like Benzyl-PEG2-amine can undergo various reactions such as alkylation and acylation . They can be alkylated by reaction with a primary alkyl halide . They can also undergo reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Physical And Chemical Properties Analysis
Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . They have the ability to act as weak organic bases . The physical properties of amines depend on the extent of substitution at nitrogen .
Wissenschaftliche Forschungsanwendungen
Protein Labeling & Crosslinking
Benzyl-PEG2-amine is used in protein labeling and crosslinking . It is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine for conjugation via EDC and other crosslinker methods . This allows for the labeling of molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
Enhancing Water Solubility
The hydrophilic PEG linkers in Benzyl-PEG2-amine increase the water solubility of a compound in aqueous media . The water solubility properties of the PEG linker are enhanced with longer PEG chains .
Alcohol Protecting Group
The benzyl groups in Benzyl-PEG2-amine can be used as alcohol protecting groups . These groups can be removed via hydrogenolysis .
Conjugation to Carboxylic Acids
The primary amine in Benzyl-PEG2-amine can react with carboxylic acids , activated NHS esters, and other carbonyl compounds . This makes it useful in a variety of chemical reactions.
Conjugation to Activated NHS Esters
Benzyl-PEG2-amine can also react with activated NHS esters . This allows for a wide range of chemical conjugations.
Conjugation to Other Carbonyl Compounds
The primary amine in Benzyl-PEG2-amine can react with other carbonyl compounds . This expands its utility in chemical reactions.
Wirkmechanismus
Target of Action
Benzyl-PEG2-amine is a PEG-based linker that is commonly employed in bioconjugation, medicinal chemistry, and various biochemical applications . It contains a benzyl protecting group and a free amine . The primary target of Benzyl-PEG2-amine is the ubiquitin-proteasome system within cells . This system is crucial for selective protein degradation .
Mode of Action
The benzyl groups in Benzyl-PEG2-amine can be used as alcohol protecting groups and can be removed via hydrogenolysis . The primary amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds . This interaction enables the formation of stable amide bonds, which are essential for the formation of Proteolysis Targeting Chimeras (PROTAC) molecules .
Biochemical Pathways
Benzyl-PEG2-amine plays a significant role in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis . Benzyl-PEG2-amine, as a PROTAC linker, facilitates the degradation of specific proteins by connecting the target protein to an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The presence of the polyethylene glycol (peg) chain in benzyl-peg2-amine is known to enhance the water solubility and biocompatibility of the compound . This suggests that Benzyl-PEG2-amine may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability.
Result of Action
The primary result of Benzyl-PEG2-amine’s action is the selective degradation of target proteins . By linking the target protein to an E3 ubiquitin ligase, Benzyl-PEG2-amine facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . This can lead to significant changes at the molecular and cellular levels, depending on the function of the degraded protein.
Action Environment
The action of Benzyl-PEG2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the primary amine in Benzyl-PEG2-amine . Additionally, the presence of other reactive groups can influence the efficiency of the bioconjugation process . The stability of Benzyl-PEG2-amine may also be affected by factors such as temperature and the presence of moisture .
Safety and Hazards
Benzyl-PEG2-amine should be handled with care. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .
Relevant Papers
The paper titled “2-Phenethylamines in Medicinal Chemistry: A Review” provides a comprehensive review of the presence and role of 2-phenethylamines in medicinal chemistry . Another paper titled “Benzylic C–H isocyanation/amine coupling sequence enabling high” discusses the synthesis of diverse, pharmaceutically relevant benzylic ureas .
Eigenschaften
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXOAFKQZRVRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-PEG2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



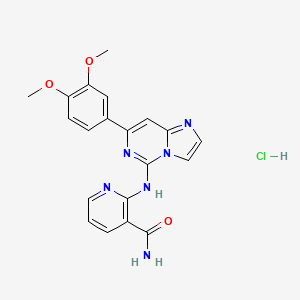
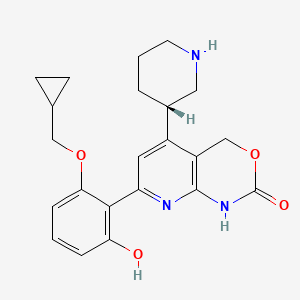

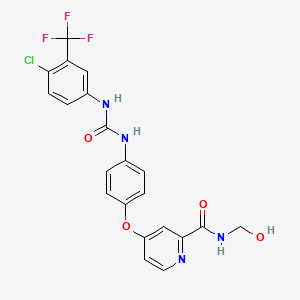


![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)
![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)
![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)
